ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Catalog No.
S13687966
CAS No.
M.F
C7H9BrN2O3
M. Wt
249.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-car...

Product Name

ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

IUPAC Name

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

InChI

InChI=1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3

InChI Key

SJPXQCKYTRMYSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C)Br

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structural features, which include a bromine atom, a hydroxyl group, and an ester functional group. This compound is represented by the molecular formula C7H9BrN2O3C_7H_9BrN_2O_3 and has a molecular weight of approximately 221.06 g/mol. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives have gained significant attention in various fields due to their diverse biological and chemical properties .

The chemical reactivity of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can be illustrated through several key reactions:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.
  • Reduction: It can be reduced to yield 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carbinol.
  • Oxidation: The compound can be oxidized to form 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives .

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Its unique functional groups enable it to interact with specific molecular targets, which may lead to altered biochemical pathways. Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound's interaction with enzymes may inhibit their function by forming stable complexes at active sites .

The synthesis of ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate typically involves several steps:

  • Condensation Reaction: The initial step often involves the condensation of appropriate precursors such as 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ester.
  • Bromination: Bromination reactions can introduce the bromine atom into the pyrazole ring.
  • Use of Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield while minimizing environmental impact through the use of green chemistry principles .

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate has diverse applications across several fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential roles in enzyme inhibition and receptor modulation.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer effects.
  • Industry: Utilized in developing agrochemicals and materials science applications .

Studies on ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate have focused on its interactions with various biological targets. Its mechanism of action involves binding to active sites on enzymes or receptors, which may lead to modulation of their activity. This characteristic makes it a candidate for further research into its potential as a therapeutic agent in treating diseases related to inflammation or cancer .

Several compounds share structural similarities with ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Bromo-1-methyl-1H-pyrazoleLacks hydroxyl and ester groupsDifferent reactivity and applications
5-Hydroxy-1-methyl-1H-pyrazoleLacks bromine substituentFocused on different biological activities
Ethyl 5-bromo-1-methyl-1H-pyrazoleSimilar bromine substitutionPotential use as an intermediate in pharmaceutical synthesis
Ethyl 4-chloro-5-hydroxy-1-methyl-1H-pyrazoleChlorine instead of bromineVariations in chemical reactivity and biological activity

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This allows for versatile modifications and applications across various fields .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.97965 g/mol

Monoisotopic Mass

247.97965 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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